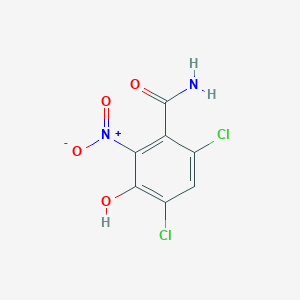
4,6-Dichloro-3-hydroxy-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-3-hydroxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C7H4Cl2N2O4 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4,6-Dichloro-3-hydroxy-2-nitrobenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 3-amino-4,6-dichloro-2-nitrophenol with benzoyl chloride derivatives under anhydrous conditions. Critical parameters include:
- Solvent Choice : Dichloromethane or THF to enhance solubility of intermediates.
- Catalyst : Triethylamine (1.2 equivalents) to neutralize HCl byproducts and drive the reaction forward .
- Temperature : Room temperature to prevent nitro group decomposition.
- Purification : Short-column chromatography on neutral Al₂O₃ to isolate the product from unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of aromatic protons (δ 7.5–8.5 ppm) and hydroxyl groups (broad peak ~δ 10–12 ppm). Chlorine and nitro groups induce deshielding in adjacent carbons .
- UV-Vis Spectroscopy : Detect π→π* transitions in the nitrobenzamide moiety (λmax ~280–320 nm).
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 315.5) and fragmentation patterns .
Q. How do the chloro and nitro substituents influence the compound’s stability during storage?
- Methodological Answer :
- Nitro Group : Sensitive to light and reducing agents; store in amber vials under inert gas (N₂/Ar).
- Chloro Groups : Enhance hydrophobicity but may undergo hydrolysis under acidic/basic conditions. Stability assays (HPLC monitoring over 30 days) recommend pH 6–7 buffers for aqueous solutions .
Q. What role does the hydroxy group play in the compound’s reactivity?
- Methodological Answer : The hydroxyl group acts as a hydrogen-bond donor, influencing:
- Solubility : Enhanced in polar aprotic solvents (e.g., DMSO).
- Chelation : Potential coordination with metal ions (e.g., Fe³⁺, Cu²⁺), detectable via UV-Vis titration (shift in λmax) .
Q. How can researchers validate crystallographic data for this compound?
- Methodological Answer :
- X-ray Diffraction : Use SHELX for structure refinement. Key parameters: R₁ < 5%, wR₂ < 10%, and reasonable displacement parameters for Cl/O atoms .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement and detect disorder .
Advanced Research Questions
Q. How can conflicting data between NMR and X-ray crystallography be resolved?
- Methodological Answer :
- Dynamic Effects : NMR may average dynamic conformations, while X-ray captures static structures. Compare NOESY (NMR) with crystallographic torsional angles to identify conformational flexibility .
- Polymorphism : Perform DSC/TGA to rule out polymorphic forms affecting crystallographic data .
Q. What strategies optimize the synthesis of this compound for scale-up?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., nitro group reduction).
- Catalytic Efficiency : Screen Pd/C or Raney Ni for selective nitro retention during purification .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer processing .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Use the crystal structure (PDB) of target proteins (e.g., kinases) to simulate binding. Prioritize poses with hydrogen bonds to the hydroxy/nitro groups .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
Q. What analytical approaches address discrepancies in mass spectrometry and elemental analysis data?
- Methodological Answer :
- High-Resolution MS (HRMS) : Resolve isotopic patterns (e.g., Cl₂ → m/z 315.96/317.94) to confirm molecular formula.
- Combustion Analysis : Cross-validate %C/H/N with theoretical values (±0.3% tolerance). Discrepancies may indicate hydration or solvent retention .
Q. How does the compound’s electronic structure influence its redox behavior in electrochemical studies?
特性
分子式 |
C7H4Cl2N2O4 |
|---|---|
分子量 |
251.02 g/mol |
IUPAC名 |
4,6-dichloro-3-hydroxy-2-nitrobenzamide |
InChI |
InChI=1S/C7H4Cl2N2O4/c8-2-1-3(9)6(12)5(11(14)15)4(2)7(10)13/h1,12H,(H2,10,13) |
InChIキー |
DILHOSPTLUGOIM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])C(=O)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













